

# A Technical Guide to the Physical Properties of Desyl Chloride

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## Compound of Interest

Compound Name: *Desyl chloride*

Cat. No.: B177067

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is fundamental to successful experimentation and synthesis. **Desyl chloride** (CAS 447-31-4), also known as 2-chloro-1,2-diphenylethanone or  $\alpha$ -chlorodeoxybenzoin, is a valuable intermediate in organic synthesis.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical properties of **Desyl chloride**, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory procedures.

## Core Physical and Chemical Data

**Desyl chloride** is a white to pale cream crystalline powder.<sup>[1][2][3]</sup> It is recognized for its role as a building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry for the creation of Active Pharmaceutical Ingredients (APIs).<sup>[1]</sup> The compound is sensitive to sunlight, which can cause it to decompose and turn brown, but it remains stable when stored in dark containers.<sup>[4]</sup>

## Quantitative Physical Properties

A summary of the key physical properties of **Desyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	230.69 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
Melting Point	62-69 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	150 °C at 0.02 Torr; ~330 °C (estimate)	<a href="#">[5]</a> <a href="#">[8]</a>
Density	~1.12-1.2 g/cm <sup>3</sup> (estimate)	<a href="#">[5]</a> <a href="#">[8]</a>
Appearance	White to pale cream powder/crystals	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Solubility	Soluble in boiling 95% ethanol and petroleum ether. Insoluble in water.	<a href="#">[4]</a> <a href="#">[10]</a>

## Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining reliable results in a research setting. The following sections provide methodologies for the synthesis and physical characterization of **Desyl chloride**.

### Synthesis of Desyl Chloride from Benzoin

This protocol is adapted from a standard procedure in organic synthesis.[\[4\]](#)[\[11\]](#)

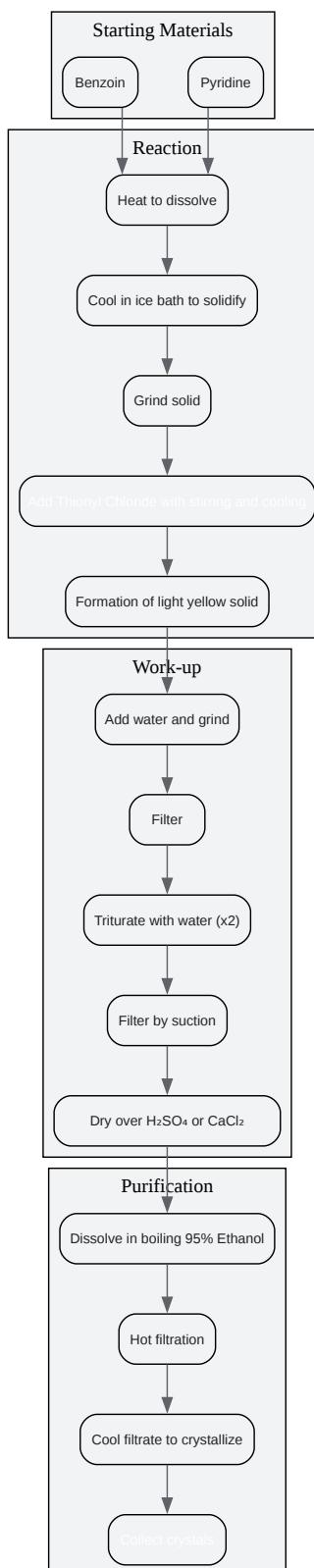
Materials:

- Benzoin (100 g, 0.47 mol)
- Pyridine (50 g, 57 mL)
- Thionyl chloride (75 g, 46 mL, 0.63 mol)
- 95% Ethanol
- Water

- Ice

**Procedure:**

- In a 1-liter beaker, combine 100 g of benzoin and 50 g of pyridine.
- Heat the mixture until a complete solution is formed.
- Cool the solution in an ice bath until it solidifies.
- Coarsely grind the solidified mass.
- Slowly add 75 g of thionyl chloride to the ground solid with vigorous stirring. Maintain cooling with a water bath. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.
- Continue stirring. The mixture will initially become pasty and then set into a light yellow solid.
- After approximately one hour, add water to the solid, grind it coarsely, and filter.
- Triturate the solid twice with water, filtering by suction after each wash. Press the solid as dry as possible.
- Dry the resulting white powder to a constant weight over sulfuric acid or calcium chloride.
- For purification, dissolve the crude product in approximately 450 mL of boiling 95% ethanol.
- Filter the hot solution and then cool the filtrate with running water to induce crystallization.
- Collect the colorless crystals by filtration. A second crop of crystals can be obtained by cooling the mother liquor in an ice-salt mixture.[\[4\]](#)



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Synthesis and Purification Workflow for **Desyl Chloride**.

## Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.[\[12\]](#)

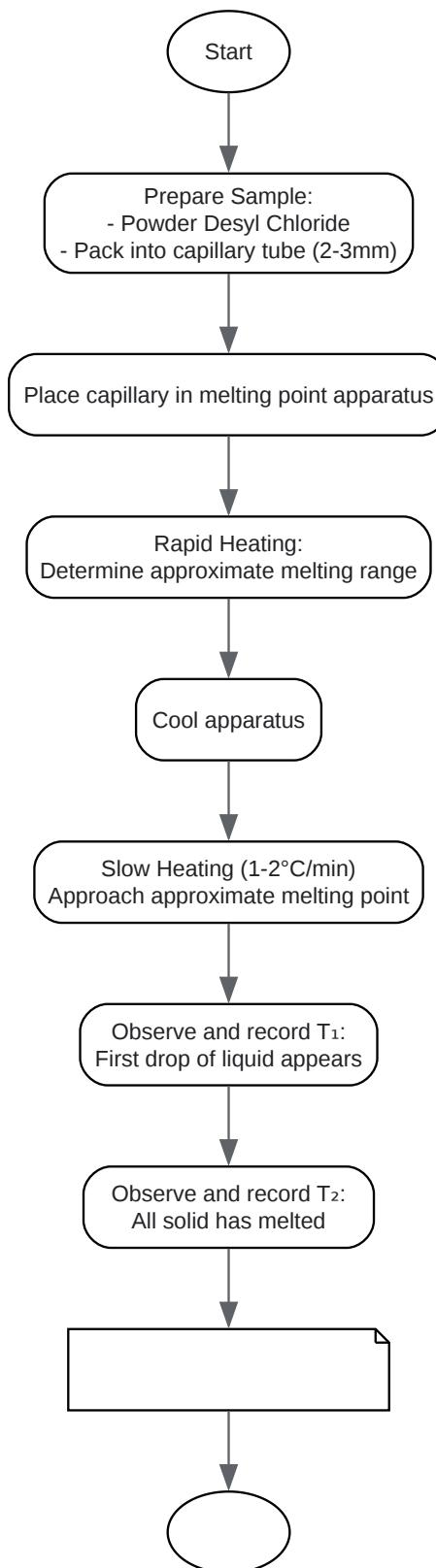
A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[\[12\]](#)[\[13\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[\[14\]](#)
- Thermometer
- Sample of **Desyl chloride**

Procedure:

- Place a small amount of finely powdered, dry **Desyl chloride** into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[\[13\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to determine an approximate melting point.
- Allow the apparatus to cool.
- Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of about 1-2°C per minute.[\[13\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- Repeat the measurement with a fresh sample to ensure consistency.[\[14\]](#)

[Click to download full resolution via product page](#)**General Workflow for Melting Point Determination.**

## Spectral Data

While a full analysis of spectral data is beyond the scope of this guide, it is important to note that techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of **Desyl chloride**. Researchers should refer to spectral databases for reference spectra.

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700  $\text{cm}^{-1}$  for  $\alpha$ -haloketones. Characteristic peaks for the aromatic C-H and C=C bonds would also be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show signals for the aromatic protons and a characteristic singlet for the single proton at the  $\alpha$ -carbon.
  - $^{13}\text{C}$  NMR would show distinct signals for the carbonyl carbon, the two aromatic rings, and the  $\alpha$ -carbon bearing the chlorine atom.

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